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Compound of Interest

Compound Name: 3-(3-Methylphenyl)propionic acid

Cat. No.: B042953

L  Get Quote

Technical Guide: 3-(3-Methylphenyl)propanoic

Acid

For Researchers, Scientists, and Drug Development Professionals

Core Identifiers and Physicochemical Properties

3-(3-Methylphenyl)propanoic acid is a carboxylic acid derivative that serves as a valuable

building block in medicinal chemistry. Its chemical identifiers and key physicochemical

properties are summarized below.

Identifier

Value

IUPAC Name

3-(3-methylphenyl)propanoic acid[1]

SMILES String

CC1=CC(=CC=C1)CCC(=0)O[1]

InChl Key VWXVTHDQAOAENP-UHFFFAOYSA-N[1]
Molecular Formula C10H1202

Molecular Weight 164.20 g/mol

CAS Number 3751-48-2

Physicochemical Data:
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Property Value
Melting Point 39-42 °C
Boiling Point 290 °C
Flash Point >110 °C
Density 1.097 g/cm3
pKa 4.68

Biological Relevance and Applications

Current research highlights the significance of 3-(3-methylphenyl)propanoic acid primarily as a
key intermediate in the synthesis of advanced pharmaceutical agents.[2] While direct
quantitative biological data for this compound is not extensively available in public literature, its
structural motif is integral to the development of potent and selective antagonists for crucial
drug targets.

Notably, it is a precursor for the synthesis of:

o CCR1-selective inhibitors: C-C chemokine receptor type 1 (CCR1) is implicated in a variety
of inflammatory and autoimmune diseases. Antagonists of this receptor are of significant
interest for therapeutic intervention.

o VIPR1 antagonists: Vasoactive intestinal peptide receptor 1 (VIPR1) is a target for conditions
such as respiratory disorders and certain cancers.[2]

The following sections detail the signaling pathways of these two important receptors, providing
context for the application of compounds derived from 3-(3-methylphenyl)propanoic acid.

CCR1 Signaling Pathway

CCRL1 is a G protein-coupled receptor (GPCR) that, upon binding to its chemokine ligands
(e.g., CCL3/MIP-1a, CCL5/RANTEYS), initiates a signaling cascade that promotes inflammation
and leukocyte migration. The simplified signaling pathway is depicted below.
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CCR1 Signaling Cascade

VIPR1 Signaling Pathway

VIPRL1 is a class B GPCR that is activated by the vasoactive intestinal peptide (VIP). Its
activation is crucial in various physiological processes, including smooth muscle relaxation and
immune regulation. The primary signaling pathway is illustrated below.
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VIPR1 Signaling Cascade

Experimental Protocols: Synthesis of 3-(3-
Methylphenyl)propanoic Acid
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The synthesis of 3-(3-methylphenyl)propanoic acid is commonly achieved through the oxidation
of 3-(3-methylphenyl)propionaldehyde. Below are detailed methodologies for three established
oxidation methods.

Method 1: Jones Oxidation

Materials:

o 3-(3-Methylphenyl)propionaldehyde

» Acetone

» Jones reagent (chromic acid in sulfuric acid)
* Isopropyl alcohol (for quenching)

o Diethyl ether or Ethyl acetate

» Saturated sodium bicarbonate solution

e 2M Hydrochloric acid

e Brine

e Anhydrous sodium or magnesium sulfate
Procedure:

e Dissolve 3-(3-methylphenyl)propionaldehyde (1.0 eq) in acetone in a round-bottom flask
equipped with a magnetic stirrer and a dropping funnel. Cool the mixture in an ice bath.

o Slowly add Jones reagent (2.0-2.5 eq of CrOs) dropwise to the stirred solution, maintaining
the temperature below 20°C. The color of the reaction mixture will change from orange/red to
green/blue.

 After the addition is complete, remove the ice bath and allow the reaction to stir at room
temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography
(TLC).
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e Upon completion, quench the excess oxidant by the careful addition of isopropyl alcohol until
the orange color disappears.

» Remove the acetone under reduced pressure. Partition the residue between water and an
organic solvent (e.g., diethyl ether or ethyl acetate).

o Separate the organic layer and extract the aqueous layer with the same organic solvent
twice.

o Combine the organic layers and wash with a saturated sodium bicarbonate solution.
 Acidify the aqueous bicarbonate washings to a pH of ~2 with 2M HCI.
o Extract the acidified aqueous layer with the organic solvent three times.

o Combine the second set of organic extracts, wash with brine, dry over anhydrous sodium or
magnesium sulfate, and concentrate under reduced pressure to afford the crude 3-(3-
methylphenyl)propanoic acid.

e The crude product can be further purified by recrystallization or column chromatography.

Method 2: Permanganate Oxidation

Materials:

o 3-(3-Methylphenyl)propionaldehyde

e Potassium permanganate (KMnOa)

e Sodium hydroxide (NaOH)

e Sodium bisulfite (NaHSOs) or Sodium sulfite (Naz2S0Os) (for quenching)
e Concentrated and 2M Hydrochloric acid

» Diethyl ether or Ethyl acetate

e Anhydrous sodium or magnesium sulfate
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Procedure:

Prepare a solution of sodium hydroxide (2-3 eq) in water in a round-bottom flask and add 3-
(3-methylphenyl)propionaldehyde (1.0 eq).

e Cool the mixture in an ice bath and slowly add a solution of potassium permanganate (1.5-
2.0 eq) in water dropwise with vigorous stirring. A brown precipitate of manganese dioxide
will form.

 After the addition, allow the reaction to warm to room temperature and stir for 2-6 hours.

e Quench the excess permanganate by adding sodium bisulfite or sulfite until the purple color
disappears.

« Filter the mixture to remove the manganese dioxide and wash the solid with water.
o Cool the filtrate in an ice bath and acidify to a pH of ~1-2 with concentrated hydrochloric acid.

o Extract the acidified solution with an organic solvent (e.g., diethyl ether or ethyl acetate)
three times.

o Combine the organic extracts, dry over anhydrous sodium or magnesium sulfate, and
concentrate under reduced pressure to yield the crude 3-(3-methylphenyl)propanoic acid.

 Purify the product by recrystallization or column chromatography as needed.

Method 3: Air Oxidation

Materials:

o 3-(3-Methylphenyl)propionaldehyde

o Optional: Catalyst (e.g., cobalt or manganese salts)
o Ethyl acetate

» Saturated sodium bicarbonate solution

e 2M Hydrochloric acid
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e Brine
e Anhydrous sodium sulfate
Procedure:

o Place 3-(3-methylphenyl)propionaldehyde in a reaction vessel equipped with a reflux
condenser, a gas inlet tube, and a magnetic stirrer. The reaction can be run neat or in a
suitable solvent. An optional catalyst can be added at this stage.

o Heat the reaction mixture to 50-70°C.

 Introduce a steady stream of air or oxygen into the reaction mixture via the gas inlet tube
with vigorous stirring.

o Monitor the reaction progress over 4-8 hours by TLC or GC.

e Upon completion, cool the reaction mixture to room temperature. If the reaction was
performed neat, dissolve the residue in an organic solvent like ethyl acetate.

» Wash the organic solution with a saturated sodium bicarbonate solution to extract the
carboxylic acid as its sodium salt.

o Separate the aqueous layer and acidify it to a pH of ~2 with 2M HCI.
o Extract the acidified aqueous layer with ethyl acetate three times.

o Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to obtain the crude 3-(3-methylphenyl)propanoic acid.

» Purify as required.

Comparison of Synthesis Methods

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042953?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

L ) Typical Key Key
Oxidation Typical . . .
Reagents ] Reaction Purity (%) Advantag Disadvant
Method Yield (%) .
Time (h) es ages
Use of
) ) carcinogeni
CrOs, High yield,
Jones c Cr(VI),
o H2SO0a, 85-95 1-3 >95 fast
Oxidation ) strongly
Acetone reaction o
acidic
conditions
Potential
Permanga KMnOa, Inexpensiv  for over-
nate NaOH, 75-85 2-6 >90 e, strong oxidation,
Oxidation H20 oxidant MnO2
waste
May
require a
] Greener,
) Air (O2), catalyst,
Air uses )
o Catalyst 80-90 4-8 >90 ~ potentially
Oxidation ] atmospheri
(optional) longer
C oxygen _
reaction
times
Conclusion

3-(3-Methylphenyl)propanoic acid is a commercially available and synthetically accessible

compound of significant interest to the pharmaceutical and chemical industries. Its primary

value lies in its role as a versatile intermediate for the synthesis of complex molecules,

particularly antagonists of the CCR1 and VIPR1 receptors. The experimental protocols

provided herein offer reliable methods for its preparation, enabling further research and

development in the pursuit of novel therapeutics. While direct biological activity for this specific

molecule is not well-documented, its utility as a foundational scaffold underscores its

importance in drug discovery programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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